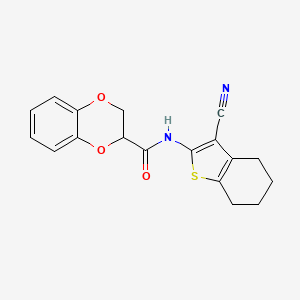

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

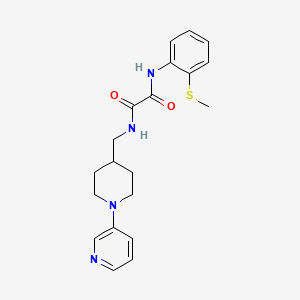

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is a small molecule that belongs to the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-(aryl)-acetamides .Molecular Structure Analysis

The molecular formula of this compound is C16H13FN2OS. Its average mass is 300.351 and its monoisotopic mass is 300.07326 .Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

- Heterocyclic Synthesis with Thiophene-2-Carboxamide : A study explored the synthesis of antibiotic and antibacterial drugs through reactions involving thiophene-2-carboxamide derivatives. These compounds exhibited potential as antibiotics against both Gram-positive and Gram-negative bacteria, highlighting their significance in drug discovery and development (Ahmed, 2007).

Antimicrobial Evaluation and Docking Studies

- Synthesis, Characterization, Antimicrobial Evaluation and Docking Studies : This research focused on the synthesis of thiophene-2-carboxamides and their evaluation against microbial strains. The study also included docking studies to understand the interaction of these compounds with microbial proteins, offering insights into their mechanism of action (Talupur, Satheesh, & Chandrasekhar, 2021).

Heterocyclic Synthesis

- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This investigation highlighted the use of thiophene derivatives in the synthesis of various heterocyclic compounds, demonstrating their versatility in creating diverse molecular structures with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis of Biologically Active Derivatives

- Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives : This research aimed at synthesizing azomethine derivatives of the compound for the purpose of identifying potential pharmacological activities. The study included optimization of synthesis methods and analysis by high-performance liquid chromatography (HPLC), indicating the importance of structural variations in enhancing biological activity (Chiriapkin, Kodonidi, Larsky, 2021).

Novel Synthetic Methods

- Synthesis of N-benzothiazol-2-yl-amides : Employing novel catalytic methods, this study developed a copper-catalyzed intramolecular cyclization process for the synthesis of N-benzothiazol-2-yl-amides, showcasing an innovative approach to constructing complex molecules with potential therapeutic applications (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as an integration point for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

The compound interacts with its target, MAPK10, through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of MAPK10 . This interaction inhibits the activity of MAPK10, leading to changes in the cellular processes that MAPK10 is involved in .

Biochemical Pathways

The inhibition of MAPK10 by the compound affects the MAPK signaling pathway . This pathway is involved in a wide variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The exact downstream effects depend on the specific cellular context and other signaling pathways that interact with the MAPK pathway .

Result of Action

The result of the compound’s action is the inhibition of MAPK10, which leads to changes in the cellular processes that MAPK10 is involved in . The exact molecular and cellular effects would depend on the specific cellular context.

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c19-9-12-11-5-1-4-8-16(11)24-18(12)20-17(21)15-10-22-13-6-2-3-7-14(13)23-15/h2-3,6-7,15H,1,4-5,8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFCCUGOPORAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)

![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)

![[1-(Aminomethyl)cyclopentyl]methanol hydrochloride](/img/structure/B2851584.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2851585.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2851586.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2851587.png)

![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine](/img/structure/B2851592.png)

![N-(3,4-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2851593.png)

![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)

![7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2851596.png)